1-Methyl-L-histidine 1-Methyl-L-histidine N(tele)-methyl-L-histidine is a L-histidine derivative in which the methyl group is at N(tele)-position. It has a role as a human metabolite. It is a L-histidine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(tele)-methyl-L-histidine zwitterion.
1-Methylhistidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1-Methyl-L-histidine has been reported in Prunus domestica with data available.
1-Methylhistidine is a histidine derivative that has a methyl group bound to the nitrogen at position 1 and results from the metabolism of the dipeptide anserine. Urinary levels of 1-methylhistidine may be indicative of myofibrillar protein degradation or a high protein diet.
found in muscle proteins; RN given refers to (L)-isome
Brand Name: Vulcanchem
CAS No.: 332-80-9
VCID: VC21542749
InChI: InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
SMILES: Array
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

1-Methyl-L-histidine

CAS No.: 332-80-9

Cat. No.: VC21542749

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-L-histidine - 332-80-9

Specification

CAS No. 332-80-9
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
Standard InChI Key BRMWTNUJHUMWMS-LURJTMIESA-N
Isomeric SMILES CN1C=C(N=C1)C[C@@H](C(=O)[O-])[NH3+]
Canonical SMILES CN1C=C(N=C1)CC(C(=O)[O-])[NH3+]
Melting Point 249 °C

Introduction

Chemical Structure and Properties

1-Methyl-L-histidine (CAS: 332-80-9) is an organic compound classified as a histidine derivative and methylamino acid. Its chemical structure features a methyl group attached to the N1 position of the imidazole ring of L-histidine . The compound has the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol .

The IUPAC name for this compound is 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrate . Historically, there has been considerable confusion regarding the nomenclature of methylated nitrogen atoms on the imidazole ring of histidine, particularly prior to the year 2000, with biochemists and nutrition scientists sometimes incorrectly numbering the imidazole nitrogen atoms .

Physical Properties

1-Methyl-L-histidine exhibits specific physical and chemical properties that are important for its identification and analysis in laboratory settings. Table 1 summarizes these properties.

PropertyValue
Physical StateSolid
ColorOff-White to Pale Beige
Melting Point~240°C (decomposition)
Optical Activity[α]20/D 24±1°, c = 2% in H2O
pKa1.69 (at 25°C)
SolubilitySlightly soluble in methanol and water (when sonicated)
StabilityHygroscopic

Table 1: Physical and chemical properties of 1-Methyl-L-histidine

Biochemical Origin and Metabolism

Dietary Sources

1-Methyl-L-histidine has been detected in several food sources, including:

  • Anatidae family birds

  • Chickens (Gallus gallus)

  • Domestic pigs (Sus scrofa domestica)

  • Fish, particularly cod and salmon

This distribution makes 1-Methyl-L-histidine a potential biomarker for the consumption of these animal-based foods . Table 2 presents the comparative content of 1-Methyl-L-histidine and related compounds in cod and salmon.

CompoundCod fillet (μmol/g protein)Salmon fillet (μmol/g protein)
TMAO61424
Creatine248357
1-Methyl-L-histidine + anserine30112
3-Methyl-L-histidine0.190.11

Table 2: Content of 1-Methyl-L-histidine and related compounds in cod and salmon fillets

Metabolic Pathways

Upon ingestion of anserine-containing foods, the dipeptide is hydrolyzed to release 1-Methyl-L-histidine, which then enters the bloodstream and is eventually excreted via the kidneys. The compound is classified as a primary metabolite, meaning it is directly involved in an organism's growth, development, or reproduction .

Recent research has identified the enzyme METTL9 as a key methyltransferase responsible for introducing 1-Methyl-L-histidine into various proteins, particularly those containing specific histidine motifs (HxH) that are critical for protein function .

Analytical Detection Methods

Laboratory Techniques

Several analytical methods are employed for the detection and quantification of 1-Methyl-L-histidine in biological samples:

  • Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS)

  • Gas chromatography combined with tandem mass spectrometry (GC-MS/MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

These techniques allow for accurate measurement of 1-Methyl-L-histidine concentrations in serum, urine, and tissue samples, facilitating its use as a biomarker in various research and clinical applications.

Spectral Properties

The 1H NMR spectrum of 1-Methyl-L-histidine provides valuable information for its identification in complex biological matrices. The compound exhibits characteristic peaks corresponding to its unique chemical structure, which can be used for both qualitative and quantitative analysis .

Biological Functions and Mechanisms

Protein Modifications

1-Methyl-L-histidine plays a significant role as a post-translational modification of proteins. The methylation of histidine residues at the N1 position of the imidazole ring can influence protein interactions and stability, thereby affecting various cellular processes.

Research has demonstrated that METTL9-mediated methylation requires a His-x-His (HxH) motif, where "x" is preferably a small amino acid. This allows METTL9 to methylate numerous HxH-containing proteins, including:

  • Immunomodulatory protein S100A9

  • NDUFB3 subunit of mitochondrial respiratory Complex I

Functional Effects

The functional consequences of 1-Methyl-L-histidine incorporation into proteins include:

  • Enhanced respiration via Complex I: METTL9-mediated methylation has been shown to improve mitochondrial respiratory function .

  • Altered metal binding: The presence of 1-Methyl-L-histidine in an HxH-containing peptide reduces its zinc binding affinity, potentially affecting metal-dependent protein functions .

  • Potential enzyme inhibition: 1-Methyl-L-histidine may have inhibitory effects on specific enzymes, particularly histidine decarboxylase, thereby modulating their activity .

  • Ion channel regulation: The compound can influence ion channels, notably voltage-gated calcium channels, by interacting with specific amino acid residues .

Applications as a Biomarker

Nutritional Assessment

1-Methyl-L-histidine serves as an objective indicator of dietary animal protein intake, particularly from meat and fish sources . This property makes it valuable for:

  • Assessing compliance in dietary intervention studies

  • Evaluating dietary patterns in nutritional research

  • Distinguishing endogenous vs. dietary sources of related compounds like 3-methyl-L-histidine

Response to Fish Consumption

Research has demonstrated significant changes in 1-Methyl-L-histidine levels following fish consumption. Table 3 presents data from a randomized clinical trial examining the effects of cod and salmon intake on serum 1-Methyl-L-histidine concentrations.

GroupBaseline (μmol/L)After 8 weeks (μmol/L)p-value
Cod groupData not availableSignificantly increased0.014
Salmon groupData not availableSignificantly increased<0.001
Control group (no fish)Data not availableNo significant change0.17

Table 3: Changes in serum 1-Methyl-L-histidine concentrations after 8 weeks of fish consumption

This study found that both cod and salmon intake significantly increased serum and urine 1-Methyl-L-histidine concentrations compared to the control group, with salmon intake resulting in a more pronounced effect than cod intake .

Clinical Associations and Health Implications

Disease Associations

1-Methyl-L-histidine has been associated with several pathological conditions, including:

  • Alzheimer's disease: Elevated levels reported in blood

  • Diabetes mellitus type 2: Altered metabolism observed

  • Chronic kidney disease: Higher levels of N-acetyl-1-methylhistidine correlate with lower estimated glomerular filtration rate

  • Early-onset and late-onset preeclampsia: Significant increase in blood concentration

  • Obesity: Elevated levels in urine

  • Inborn metabolic disorders: Including maple syrup urine disease and propionic acidemia

Clinical Testing

Clinical testing for 1-Methyl-L-histidine may play a crucial role in distinguishing muscle disorders (such as muscular dystrophy, myopathies, and sarcopenia) from increased dietary intake of animal protein. This assessment is most effective when combined with testing for 3-methylhistidine to differentiate dietary protein intake from increased muscle turnover .

Research Applications

1-Methyl-L-histidine has several important applications in scientific research:

  • Analytical Chemistry: Used as a standard in chromatographic techniques for the separation and quantification of amino acids.

  • Biological Research: Serves as a biomarker for muscle protein breakdown, particularly in studies involving muscle metabolism and degradation.

  • Medical Research: Investigated for its potential role in diagnosing muscle-wasting diseases and conditions related to protein metabolism.

  • Quality Control: Employed as a reference standard in quality control processes.

  • Dietary Intervention Studies: Used to assess compliance in studies involving fish consumption .

Future Research Directions

Several areas warrant further investigation regarding 1-Methyl-L-histidine:

  • Functional Significance: More research is needed to fully understand the functional significance of METTL9-mediated histidine methylation in various proteins.

  • Clinical Applications: Further studies could explore the potential of 1-Methyl-L-histidine as a diagnostic biomarker for various conditions, particularly those related to protein metabolism and muscle disorders.

  • Therapeutic Potential: Investigation into whether modulation of 1-Methyl-L-histidine metabolism could have therapeutic applications in conditions where its levels are altered.

  • Analytical Methods: Development of more sensitive and specific methods for detecting and quantifying 1-Methyl-L-histidine in complex biological matrices.

  • Metabolic Pathways: Further elucidation of the metabolic pathways involving 1-Methyl-L-histidine and their regulation in health and disease.

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